tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842045
InChI: InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3
SMILES:
Molecular Formula: C13H19NO2S
Molecular Weight: 253.36 g/mol

tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15842045

Molecular Formula: C13H19NO2S

Molecular Weight: 253.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
IUPAC Name tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3
Standard InChI Key DZOKOTBLPQRNGP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • A pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, which confers conformational rigidity and hydrogen-bonding capabilities.

  • A thiophene group attached at the 3-position of the pyrrolidine ring, introducing aromaticity and electronic diversity through sulfur’s lone pairs.

  • A tert-butyl ester at the 1-position of pyrrolidine, providing steric bulk and hydrolytic stability compared to linear alkyl esters .

The IUPAC name, tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate, reflects this arrangement (InChI: InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₂S
Molecular Weight253.36 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCCC1C2=CSC=C2
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., THF, DCM)

Synthesis and Optimization Strategies

General Synthetic Pathways

The synthesis of tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate typically follows a multi-step sequence:

  • Pyrrolidine Ring Formation:

    • Starting materials such as γ-aminobutyric acid derivatives or cyclic ketones undergo cyclization. For example, 1-Boc-3-azetidinone has been used in analogous syntheses with Grignard reagents (e.g., methyl magnesium bromide) to introduce methyl groups .

  • Thiophene Functionalization:

    • A nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) introduces the thiophene moiety. The 3-position of thiophene is less reactive than the 2-position, necessitating optimized catalysts or directing groups .

  • Ester Protection:

    • The tert-butyl ester is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
Grignard AdditionMethyl MgBr, THF, 0°C → rt, 3 h87%
Boc ProtectionBoc₂O, DMAP, DCM, 24 h90%
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h65%

Purification and Characterization

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients (e.g., 50:50) is commonly used .

  • Crystallization: Tert-butyl esters often crystallize from ethanol or methanol mixtures .

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The pyrrolidine-thiophene scaffold is prevalent in bioactive molecules due to:

  • Conformational Restriction: Enhances binding affinity to targets like GPCRs or kinases.

  • Metabolic Stability: The tert-butyl group reduces oxidative degradation by cytochrome P450 enzymes.

Case Studies of Analogous Compounds

  • Anticancer Agents: Pyrrolidine-thiophene hybrids inhibit tubulin polymerization (IC₅₀ ≈ 1–5 μM) .

  • Antipsychotics: Structural analogs modulate dopamine D₂ receptors (Kᵢ ≈ 50 nM).

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Controlling thiophene substitution patterns remains challenging.

  • Stereochemistry: Achieving enantiopure pyrrolidine derivatives requires chiral catalysts or resolution techniques .

Emerging Applications

  • PROTACs: The compound’s amine group could link E3 ligase binders to target proteins.

  • Covalent Inhibitors: Thiophene’s sulfur atom may form disulfide bonds with cysteine residues in enzymes .

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